1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol
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Overview
Description
1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a propanol chain with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol typically involves the following steps:
Bromination of Phenyl Ring: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.
Formation of Propanol Chain: The next step involves the formation of the propanol chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxide (OH⁻) or amine (NH₂⁻) groups.
Oxidation Reactions: The propanol chain can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products Formed
Substitution Reactions: Products include phenols or anilines, depending on the nucleophile used.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It is explored for its potential therapeutic applications in treating certain medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol can be compared with other similar compounds, such as:
1-(4-Chloro-phenyl)-3-dimethylamino-propan-1-ol: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluoro-phenyl)-3-dimethylamino-propan-1-ol: Similar structure but with a fluorine atom instead of bromine.
1-(4-Iodo-phenyl)-3-dimethylamino-propan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETRBUSOGWVKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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